molecular formula C12H8ClFN2O4S B4109132 N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide

N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4109132
M. Wt: 330.72 g/mol
InChI Key: VFAFYKJWOVHTBR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a nitro group and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide typically involves the following steps:

  • Nitration: The starting material, 3-chloro-4-fluorobenzene, undergoes nitration to introduce the nitro group, forming 3-chloro-4-fluoronitrobenzene.

  • Sulfonation: The nitrobenzene derivative is then sulfonated to introduce the sulfonamide group, resulting in the final compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of N-(3-chloro-4-fluorophenyl)-3-aminobenzenesulfonamide.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the nitro or sulfonamide groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use strong acids, such as sulfuric acid (H₂SO₄), as catalysts.

Major Products Formed:

  • Oxidation: Nitroso compounds, carboxylic acids.

  • Reduction: Amines.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and sulfonamide group play crucial roles in these interactions, influencing the compound's biological activity and therapeutic potential.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:

  • N-(3-chloro-4-fluorophenyl)-3-aminobenzenesulfonamide: This compound differs by having an amine group instead of a nitro group.

  • N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide: This compound has a methoxy group instead of a nitro group.

These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in their functional groups.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O4S/c13-11-6-8(4-5-12(11)14)15-21(19,20)10-3-1-2-9(7-10)16(17)18/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAFYKJWOVHTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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